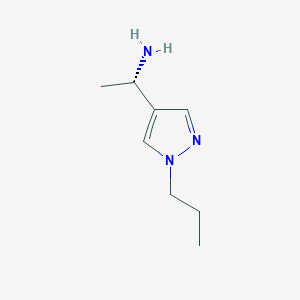![molecular formula C9H9IN2 B12967409 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an ethyl group at the 1-position and an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core
Méthodes De Préparation
The synthesis of 1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include substituted pyrrolopyridines and their derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for the development of inhibitors targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrrolo[3,2-b]pyridine: A closely related compound with variations in the position of nitrogen atoms within the ring system.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H9IN2 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
1-ethyl-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-12-6-8(10)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3 |
Clé InChI |
VFKSKCURJYDJPB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=C1N=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)







